molecular formula C3H3BrO3 B1664594 bromopyruvic acid CAS No. 113-59-3

bromopyruvic acid

Número de catálogo: B1664594
Número CAS: 113-59-3
Peso molecular: 166.96 g/mol
Clave InChI: PRRZDZJYSJLDBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El bromopiruvato, específicamente el 3-bromopiruvato, es un derivado halogenado del piruvato. Es una molécula pequeña conocida por sus potentes propiedades anticancerígenas. El compuesto ha ganado una atención significativa debido a su capacidad para inhibir la glucólisis, una vía metabólica que a menudo está regulada positivamente en las células cancerosas. Esta inhibición conduce al agotamiento del trifosfato de adenosina (ATP), que es crucial para la supervivencia de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromopiruvato se puede sintetizar mediante la halogenación del piruvato. El método típico implica la reacción del ácido pirúvico con bromo en presencia de un solvente y ácido sulfúrico. Las condiciones de reacción se controlan cuidadosamente para garantizar la conversión completa del ácido pirúvico a bromopiruvato .

Métodos de producción industrial: En un entorno industrial, la producción de bromopiruvato sigue una ruta sintética similar pero a mayor escala. El proceso implica agitar el ácido pirúvico con un solvente y ácido sulfúrico, seguido de la adición de bromo. La reacción se monitorea hasta que el líquido de reacción cambia, lo que indica la finalización del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromopiruvato sufre varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen del nucleófilo específico utilizado. Por ejemplo, al reaccionar con tioles, el producto es un piruvato sustituido con tiol .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action
3-Bromopyruvate acts primarily as an inhibitor of glycolysis, specifically targeting hexokinase II (HK2), which is often overexpressed in cancer cells. This inhibition leads to decreased ATP levels and induces cell death through various mechanisms, including apoptosis and ferroptosis . The compound also disrupts mitochondrial function and enhances oxidative stress within tumor cells .

Case Studies

  • Preclinical Studies : In a notable study, 19 out of 34 mice with hepatocellular carcinoma treated with 3-BP were completely cured, demonstrating significant anticancer efficacy . Another study indicated that 3-BP effectively eradicated tumors in rat models without apparent cytotoxic effects on normal tissues .
  • Human Case Reports : The first human case report of 3-BP treatment involved a patient with hepatocellular carcinoma who experienced prolonged survival after receiving the compound .

Overcoming Drug Resistance

Recent research has shown that co-treatment with 3-Bromopyruvate and cetuximab can overcome resistance to cetuximab in colorectal cancer (CRC) patients. The combination therapy was found to synergistically induce cell death in cetuximab-resistant CRC cell lines by promoting ferroptosis and autophagy, thereby enhancing treatment efficacy .

Modulation of Immune Responses

3-Bromopyruvate has also been investigated for its effects on autoimmune diseases. In a study involving SKG mice, BrPA treatment resulted in reduced arthritis severity by promoting regulatory T cell differentiation while inhibiting Th17 cell activation. This suggests potential applications in treating autoimmune conditions through metabolic modulation of immune responses .

Effects on Metabolic Disorders

The compound has been shown to regulate glucose metabolism by targeting aerobic glycolysis pathways, particularly in triple-negative breast cancer (TNBC) cells. By downregulating c-Myc expression and inhibiting HK2 activity, 3-BP effectively suppressed lactate production and ATP generation, indicating its potential as a therapeutic agent for metabolic dysregulation associated with cancer .

Data Summary

Application AreaMechanism of ActionKey Findings
Anticancer TherapyInhibits glycolysis via hexokinase II inhibitionComplete tumor eradication in preclinical models
Overcoming Drug ResistanceSynergistic effects with cetuximabInduces ferroptosis and autophagy in resistant CRC
Immune ModulationEnhances Treg cell differentiationReduces severity of autoimmune arthritis
Metabolic RegulationTargets aerobic glycolysis in TNBCSuppresses lactate and ATP production

Mecanismo De Acción

El mecanismo de acción del bromopiruvato implica su capacidad para inhibir la glucólisis. Se dirige a la hexokinasa-2, una enzima que a menudo se sobreexpresa en las células cancerosas y es crucial para la glucólisis. Al inhibir esta enzima, el bromopiruvato interrumpe la producción de ATP, lo que lleva al agotamiento de energía y la muerte celular en las células cancerosas . Además, el bromopiruvato puede inhibir la fosforilación oxidativa mitocondrial, lo que contribuye aún más a sus efectos anticancerígenos .

Compuestos similares:

Unicidad del bromopiruvato: El bromopiruvato es único debido a su acción dual tanto en la glucólisis como en la fosforilación oxidativa mitocondrial. Esta doble orientación lo convierte en un agente anticancerígeno altamente eficaz en comparación con otros inhibidores de la glucólisis .

Comparación Con Compuestos Similares

Uniqueness of Bromopyruvate: Bromopyruvate is unique due to its dual action on both glycolysis and mitochondrial oxidative phosphorylation. This dual targeting makes it a highly effective anticancer agent compared to other glycolysis inhibitors .

Actividad Biológica

Bromopyruvic acid (3-bromopyruvate, 3-BrPA) is a compound that has garnered attention in the field of cancer research due to its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic pathways, and implications for cancer therapy.

3-Bromopyruvate primarily exerts its effects through the inhibition of glycolytic and mitochondrial enzymes, leading to altered energy metabolism in cancer cells. The compound has been shown to selectively target tumor cells while sparing normal cells, which is a significant advantage in cancer therapy.

  • Glycolysis Inhibition : 3-BrPA inhibits key glycolytic enzymes, thereby disrupting glucose metabolism in cancer cells. This inhibition leads to reduced ATP production, which is crucial for cancer cell survival and proliferation .
  • Tricarboxylic Acid Cycle (TCA) Disruption : Research indicates that 3-BrPA also affects the TCA cycle by inhibiting enzymes such as isocitrate dehydrogenase (IDH), α-ketoglutarate dehydrogenase (α-KD), and succinate dehydrogenase (SDH). These effects impair the ability of cancer cells to utilize glutamine and other substrates for energy production .

Effects on Cellular Metabolism

The following table summarizes the specific enzymatic activities affected by 3-bromopyruvate:

EnzymeInhibition (%)Effect on Cancer Cells
Glycolytic EnzymesVariesDecreased ATP production
Isocitrate Dehydrogenase (IDH)~40%Impaired TCA cycle function
α-Ketoglutarate Dehydrogenase~50%Reduced glutaminolysis
Succinate Dehydrogenase (SDH)~70%Disrupted mitochondrial respiration
Pyruvate Dehydrogenase (PDH)~50%Impaired conversion of pyruvate to acetyl-CoA

Induction of Oxidative Stress

In addition to metabolic inhibition, 3-BrPA induces oxidative stress in treated cells. A study demonstrated that treatment with 3-BrPA led to a significant decrease in reduced glutathione levels and antioxidant enzyme activities in human erythrocytes. This oxidative stress contributes to the cytotoxic effects observed in tumor cells .

Case Studies and Research Findings

  • HepG2 Cell Studies : In research involving HepG2 liver cancer cells, 3-BrPA was found to increase the oxidized status of thiol groups, indicating a shift towards oxidative stress. The study highlighted that this compound could selectively target tumor cells by exploiting their reliance on glycolysis and glutaminolysis for energy .
  • Erythrocyte Antioxidant Defense : A study focused on human erythrocytes revealed that 3-BrPA treatment resulted in decreased activities of superoxide dismutase (SOD) and glutathione S-transferase (GST), leading to compromised antioxidant defenses. This suggests that while 3-BrPA is effective against cancer cells, it may also induce systemic oxidative stress if not managed properly .
  • Animal Models : In vivo studies have shown that administration of 3-BrPA can significantly inhibit tumor growth in mouse models. The compound's ability to disrupt metabolic pathways critical for tumor survival has been a focal point for developing new therapeutic strategies against various cancers .

Propiedades

IUPAC Name

3-bromo-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZDZJYSJLDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040940
Record name 3-Bromo-2-oxopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-59-3
Record name Bromopyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopyruvate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bromopyruvic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromopyruvic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-bromo-2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Bromo-2-oxopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-oxopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bromopyruvic acid
Reactant of Route 2
bromopyruvic acid
Reactant of Route 3
Reactant of Route 3
bromopyruvic acid
Reactant of Route 4
Reactant of Route 4
bromopyruvic acid
Reactant of Route 5
bromopyruvic acid
Reactant of Route 6
Reactant of Route 6
bromopyruvic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.